Tetrahydromagnolol
Tetrahydromagnolol
Tetrahydromagnolol is an agonist of cannabinoid (CB) receptors, an antagonist of GPR55 (KB = 13.3 µM in a β-arrestin translocation assay), and a major metabolite of magnolol. Tetrahydromagnolol binds to the CB1 and CB2 receptors (Kis = 2.26 and 0.416 µM, respectively, for the human receptor) and inhibits forskolin-induced cAMP accumulation (EC50 = 9.01 and 0.17 µM, respectively, in CHO cells expressing the human receptors). Tetrahydromagnolol reduces melanin biosynthesis, as well as decreases tyrosinase protein levels by inhibiting tyrosinase maturation and increasing the rate of its degradation.
Brand Name:
Vulcanchem
CAS No.:
20601-85-8
VCID:
VC0005301
InChI:
InChI=1S/C18H22O2/c1-3-5-13-7-9-17(19)15(11-13)16-12-14(6-4-2)8-10-18(16)20/h7-12,19-20H,3-6H2,1-2H3
SMILES:
CCCC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)CCC)O
Molecular Formula:
C18H22O2
Molecular Weight:
270.4 g/mol
Tetrahydromagnolol
CAS No.: 20601-85-8
Cat. No.: VC0005301
Molecular Formula: C18H22O2
Molecular Weight: 270.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Tetrahydromagnolol is an agonist of cannabinoid (CB) receptors, an antagonist of GPR55 (KB = 13.3 µM in a β-arrestin translocation assay), and a major metabolite of magnolol. Tetrahydromagnolol binds to the CB1 and CB2 receptors (Kis = 2.26 and 0.416 µM, respectively, for the human receptor) and inhibits forskolin-induced cAMP accumulation (EC50 = 9.01 and 0.17 µM, respectively, in CHO cells expressing the human receptors). Tetrahydromagnolol reduces melanin biosynthesis, as well as decreases tyrosinase protein levels by inhibiting tyrosinase maturation and increasing the rate of its degradation. |
|---|---|
| CAS No. | 20601-85-8 |
| Molecular Formula | C18H22O2 |
| Molecular Weight | 270.4 g/mol |
| IUPAC Name | 2-(2-hydroxy-5-propylphenyl)-4-propylphenol |
| Standard InChI | InChI=1S/C18H22O2/c1-3-5-13-7-9-17(19)15(11-13)16-12-14(6-4-2)8-10-18(16)20/h7-12,19-20H,3-6H2,1-2H3 |
| Standard InChI Key | OYAQUBKYAKSHOA-UHFFFAOYSA-N |
| SMILES | CCCC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)CCC)O |
| Canonical SMILES | CCCC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)CCC)O |
| Appearance | Assay:≥98%A crystalline solid |
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